N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Antibacterial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Efficacy of Related Compounds
Compound Name | MIC (μg/ml) | Target Bacteria |
---|---|---|
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide | 25–50 | Salmonella typhimurium |
4b (similar structure) | 25–50 | Klebsiella pneumonia |
25a (thiazolidinone derivative) | 2.03 | Enterococcus faecalis |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can compete effectively with standard antibiotics like streptomycin, suggesting their potential as new antibacterial agents .
Antiviral Activity
In addition to antibacterial properties, benzothiazole derivatives have been investigated for their antiviral effects. Notably, certain derivatives have demonstrated activity against Hepatitis B Virus (HBV). The mechanism of action often involves the modulation of intracellular levels of proteins such as APOBEC3G, which play a crucial role in inhibiting viral replication.
Table 2: Antiviral Efficacy of Benzothiazole Derivatives
Compound Name | IC50 (μM) | Virus Type |
---|---|---|
IMB-0523 (related compound) | 0.5 | HBV |
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | 0.8 | HIV-1 |
These findings underscore the potential of this compound as a candidate for further development in antiviral therapies .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is significantly influenced by their structural components. Key modifications to the benzothiazole ring or the piperidine sulfonamide group can enhance or diminish their efficacy.
Key SAR Insights:
- Methoxy Substitution : The presence of methoxy groups at specific positions has been associated with increased antibacterial potency.
- Piperidine Modifications : Variations in the piperidine moiety can alter binding affinity and selectivity towards bacterial or viral targets.
- Sulfonamide Group : This functional group is critical for enhancing solubility and biological activity.
Case Studies
Recent literature provides evidence supporting the efficacy of benzothiazole derivatives in both in vitro and in vivo models. For instance:
- Antibacterial Case Study : A study demonstrated that a related compound exhibited a zone of inhibition (ZOI) comparable to standard antibiotics against Bacillus subtilis.
- Antiviral Case Study : In vivo studies using animal models showed significant reductions in HBV replication following treatment with related benzothiazole derivatives.
特性
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-5-4-12-24(13-14)30(26,27)16-10-8-15(9-11-16)20(25)23-21-22-19-17(28-2)6-3-7-18(19)29-21/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJJLGUVDRCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。